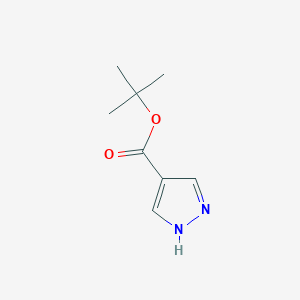
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Overview
Description
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar quinoline derivatives have been reported to exhibit antioxidant properties , suggesting potential targets could be reactive oxygen species or associated enzymes.
Mode of Action
Based on the properties of similar quinoline derivatives, it may function as an antioxidant . Antioxidants neutralize reactive oxygen species, preventing oxidative damage to cellular components.
Biochemical Pathways
As an antioxidant, it could potentially influence pathways involving oxidative stress and inflammation .
Pharmacokinetics
The permeability of similar compounds across the blood-brain barrier has been noted, suggesting potential neuroprotective efficacy .
Result of Action
Similar quinoline derivatives have been reported to exhibit antioxidant properties, which could help in neuroprotection against conditions like parkinsonism .
Action Environment
Environmental factors such as temperature and light could potentially influence the stability and efficacy of this compound . It is recommended to store the compound in a dark place at room temperature . The compound’s solubility in water could also influence its bioavailability and action .
Properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-6,8,14H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXSBCITTWAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180422 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256628-15-5 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the main findings of the research on 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?
A1: The research primarily explored the synthesis of this compound derivatives as potential structural analogs of the antibiotic Helquinoline []. The study focused on the oxidation of substituted pyrroloquinoline-1,2-diones, leading to the formation of both 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids and their dihydroquinoline counterparts []. A key finding was that the oxidation process selectively opened the pyrrole-1,2-dione ring without affecting the dihydroquinoline double bond, even in the presence of bulky gem-dimethyl groups [].
Q2: How was the structure of this compound confirmed?
A2: The synthesized compounds, including this compound derivatives, were characterized using a combination of spectroscopic techniques. These included ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry []. Elemental analysis provided further confirmation of the compound's identity and purity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392734.png)



![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)





![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)


